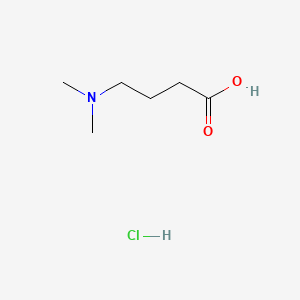

4-(Dimethylamino)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(dimethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTALXUBMCLWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507054 | |

| Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69954-66-1 | |

| Record name | 69954-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butanoic acid hydrochloride involves the reaction of dimethylamine with butanoic acid under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:

Reactants: Dimethylamine and butanoic acid.

Conditions: Acidic medium, typically using hydrochloric acid.

Reaction: The dimethylamine reacts with butanoic acid to form 4-(Dimethylamino)butanoic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reactants: Large quantities of dimethylamine and butanoic acid.

Controlled Environment: Industrial reactors with precise temperature and pH control.

Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

As a Pharmaceutical Intermediate

4-(Dimethylamino)butanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its role in drug formulation is critical, particularly in the development of compounds targeting neurological disorders and muscle diseases.

- Case Study : Research has shown that this compound can be used to enhance the solubility and bioavailability of certain drugs, making it a valuable component in formulation chemistry .

Gene Delivery Systems

Recent studies have explored the use of this compound in lipid nanoparticle (LNP) formulations for gene delivery, particularly for CRISPR-Cas9 applications.

- Case Study : A study demonstrated that LNPs formulated with this compound effectively delivered Cas9 mRNA and sgRNA into skeletal muscle, showing potential for treating muscular dystrophies . The low immunogenicity of these LNPs allows for repeated administrations, enhancing their therapeutic efficacy.

Development of Lipid Nanoparticles

The compound's properties make it suitable for developing lipid nanoparticles used in delivering small interfering RNA (siRNA) and mRNA vaccines, such as those for COVID-19.

- Data Table: Lipid Nanoparticle Characteristics

| Characteristic | Description |

|---|---|

| Composition | Ionizable lipids |

| Delivery Mechanism | Intramuscular injection |

| Target Application | Gene therapy |

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanoic acid hydrochloride primarily involves its role as a building block in peptide synthesis. The compound interacts with amino acids and other peptide fragments to form peptide bonds. The dimethylamino group enhances the reactivity of the compound, making it an effective reagent in peptide coupling reactions. The molecular targets and pathways involved include:

Peptide Bond Formation: The compound facilitates the formation of amide bonds between amino acids.

Activation of Carboxyl Groups: The dimethylamino group activates carboxyl groups, promoting nucleophilic attack by amine groups.

Comparison with Similar Compounds

Methyl 4-(Methylamino)butanoate Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.633 g/mol

- Key Differences: Functional Group: Contains a methyl ester instead of a carboxylic acid. Reactivity: The ester group reduces acidity (pKa ~7–9) compared to the carboxylic acid (pKa ~2–3), making it less reactive in aqueous-phase peptide coupling. Applications: Primarily used as a precursor in lipid nanoparticle synthesis .

4-[(2-Aminoethyl)(Methyl)Amino]Butanoic Acid Dihydrochloride

- Molecular Formula : C₇H₁₈Cl₂N₂O₂

- Molecular Weight : 233.133 g/mol

- Key Differences: Structure: Features an additional aminoethyl group, leading to a dihydrochloride salt for enhanced solubility. Applications: Used in drug delivery systems due to its ability to form stable complexes with nucleic acids .

4-(3-Aminophenyl)Butanoic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 223.68 g/mol

- Key Differences: Aromatic Substituent: The 3-aminophenyl group increases lipophilicity (logP ~1.5 vs. −0.8 for the dimethylamino analogue), favoring blood-brain barrier penetration. Applications: Explored in CNS-targeted drug development .

2-Benzyl-4-(Dimethylamino)Butanoic Acid Hydrochloride

3-(Dimethylamino)Propanoic Acid Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- Key Differences: Shorter Chain: Propanoic acid backbone reduces steric hindrance, enhancing reaction kinetics in small-molecule synthesis. Applications: Used as a catalyst in asymmetric synthesis .

Comparative Data Table

Research Findings and Trends

- Reactivity: Carboxylic acid derivatives (e.g., 4-(dimethylamino)butanoic acid HCl) are preferred in solution-phase peptide synthesis due to their direct coupling capability, while ester derivatives require activation .

- Solubility: Dihydrochloride salts (e.g., 4-[(2-aminoethyl)(methyl)amino]butanoic acid diHCl) exhibit superior aqueous solubility (>100 mg/mL) compared to mono-HCl analogues (~50 mg/mL) .

- Toxicity: Compounds with aromatic substituents (e.g., 4-(3-aminophenyl)butanoic acid HCl) show higher cytotoxicity (IC₅₀ ~10 μM) than aliphatic analogues (IC₅₀ >100 μM) due to enhanced membrane permeability .

Biological Activity

4-(Dimethylamino)butanoic acid hydrochloride, also known as DMBAH, is a compound of significant interest in biochemical and pharmacological research. Its biological activity is primarily attributed to its interaction with various biomolecules, influencing cellular processes and pathways. This article provides a comprehensive overview of the biological activity of DMBAH, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

- Chemical Formula : C6H13ClN2O2

- Molecular Weight : 164.63 g/mol

- CAS Number : 1830344-45-0

The compound features a dimethylamino group attached to a butanoic acid backbone, which enhances its solubility and bioavailability in biological systems.

The biological activity of DMBAH is mediated through several mechanisms:

- Enzyme Interaction : DMBAH can act as an inhibitor or activator of specific enzymes. It binds to active or allosteric sites on enzymes, altering their conformation and activity. This modulation can lead to significant changes in metabolic pathways and cellular signaling .

- Cell Signaling Pathways : The compound influences key signaling pathways by altering the phosphorylation status of proteins involved in these pathways. For instance, it may impact pathways related to cell growth, differentiation, and apoptosis.

- Gene Expression Modulation : DMBAH has been shown to affect the expression of genes involved in metabolic processes and cellular responses. This modulation can enhance or inhibit the transcription of specific genes, thereby influencing overall cellular function .

Cellular Effects

DMBAH exhibits various effects on different cell types:

- Neuroprotective Effects : Research indicates that DMBAH may have neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Anti-inflammatory Activity : The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

- Impact on Cancer Cells : Preliminary studies suggest that DMBAH may influence cancer cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegenerative diseases, administration of DMBAH resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

- Anti-tumor Activity : A recent study explored the effects of DMBAH on various cancer cell lines. The results indicated that DMBAH significantly reduced cell viability and induced apoptosis in treated cells, highlighting its potential as an anti-cancer agent .

Research Applications

DMBAH is utilized across various fields due to its unique properties:

- Medicinal Chemistry : It serves as a building block for synthesizing novel therapeutic agents.

- Biological Studies : Researchers employ DMBAH to study enzyme mechanisms and cellular pathways.

- Pharmaceutical Development : Its biological activity makes it a candidate for developing new drugs targeting neurological disorders and cancer.

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C6H13ClN2O2 |

| Molecular Weight | 164.63 g/mol |

| CAS Number | 1830344-45-0 |

| Biological Activities | Neuroprotection, Anti-inflammatory, Anti-cancer |

| Mechanisms of Action | Enzyme modulation, Cell signaling alteration |

Q & A

Q. What are the standard synthetic routes for 4-(Dimethylamino)butanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves direct hydrochlorination of the free base 4-(dimethylamino)butanoic acid. For example, a procedure analogous to describes reacting the precursor with hydrochloric acid (e.g., dioxane-HCl solution) under ambient conditions, followed by vacuum concentration to isolate the hydrochloride salt . Key optimization parameters include:

Q. Which spectroscopic and thermal methods are effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H-NMR (DMSO-d6) : Peaks at δ 9.00 (brs, 1H, NH), 3.89–3.86 (m, 1H, CH), 3.79 (s, 3H, OCH3), 2.54 (s, 3H, NCH3), and 1.02 (s, 9H, C(CH3)3) confirm structure .

- 13C-NMR : Expected signals for carbonyl (C=O, ~170 ppm) and quaternary carbons.

- Melting Point : 153–155°C (sharp range indicates high purity) .

- Mass Spectrometry : ESI-MS m/z 167.63 ([M+H]+) aligns with molecular formula C6H14ClNO2 .

Q. How to analyze and quantify impurities like (2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride in synthesized batches?

Methodological Answer: Impurity profiling requires chromatographic separation coupled with mass spectrometry:

- HPLC Conditions :

- Column: C18 reversed-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min).

- Detection: UV at 254 nm; impurities elute at distinct retention times vs. the main peak .

- Validation : Spike synthetic batches with the benzyl-substituted impurity (CAS n/a) to establish calibration curves (R² > 0.99) .

Q. What mechanistic role does this compound play in carbodiimide-mediated coupling reactions?

Methodological Answer: The compound acts as a co-catalyst in carbodiimide-driven couplings (e.g., peptide synthesis), facilitating activation of carboxylic acids to O-acylisourea intermediates. Key steps:

Activation : Carbodiimide (e.g., EDC) reacts with the carboxylic acid to form an active ester.

Nucleophilic Assistance : The dimethylamino group stabilizes transient intermediates via hydrogen bonding, reducing racemization .

Byproduct Quenching : Additives (e.g., HOBt) improve efficiency by minimizing side reactions .

Q. How to mitigate hazards associated with handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.